Alalevonadifloxacin hydrochloride is a novel synthetic organic compound belonging to the fluoroquinolone class of antibiotics. It is specifically a prodrug of levonadifloxacin, designed to enhance bioavailability and therapeutic efficacy against various bacterial infections, particularly those caused by methicillin-resistant Staphylococcus aureus (MRSA) and other resistant pathogens. The chemical structure of alalevonadifloxacin includes a benzoquinolizine moiety, which contributes to its antibacterial properties. The compound's International Nonproprietary Name (INN) is alalevonadifloxacin, and it is also referred to by its developmental code WCK 2349 .
Alalevonadifloxacin undergoes hydrolysis in vivo to release levonadifloxacin, which exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication and transcription. The prodrug nature of alalevonadifloxacin allows for improved oral absorption and distribution compared to its active form .
The hydrolysis reaction can be summarized as follows:
Alalevonadifloxacin demonstrates broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. Its primary mechanism of action involves the inhibition of DNA replication by targeting the DNA gyrase and topoisomerase IV enzymes. Clinical studies have shown that alalevonadifloxacin is effective against MRSA strains, making it a promising candidate for treating serious bacterial infections that are resistant to conventional antibiotics .
In pharmacokinetic studies, alalevonadifloxacin has shown favorable absorption characteristics, with significant concentrations observed in both plasma and lung epithelial lining fluid (ELF) after oral administration, indicating its potential effectiveness in treating respiratory infections .
The synthesis of alalevonadifloxacin involves several steps, starting from the benzoquinolizine core structure. Key methods include:
These synthetic routes have been optimized to yield high purity and bioavailability for the final product .
Alalevonadifloxacin is primarily being developed for use as an oral antibiotic treatment for various infections caused by resistant bacteria, particularly MRSA. Its formulation aims to provide an effective alternative in settings where traditional antibiotics fail due to resistance mechanisms. Additionally, it may be explored for use in combination therapies with other antibiotics to enhance efficacy against polymicrobial infections .
Interaction studies have focused on understanding how alalevonadifloxacin interacts with other drugs and biological systems. Notably, its pharmacokinetics suggest significant protein binding (approximately 85%), which may influence its interactions with other medications that are also protein-bound. Furthermore, studies indicate that alalevonadifloxacin's penetration into tissues such as lung tissue is superior compared to other fluoroquinolones, potentially leading to enhanced therapeutic outcomes in respiratory infections .
Alalevonadifloxacin shares similarities with other fluoroquinolone antibiotics but exhibits unique properties that set it apart. Below is a comparison with several similar compounds:
| Compound Name | Class | Spectrum of Activity | Unique Features |
|---|---|---|---|
| Ciprofloxacin | Fluoroquinolone | Broad-spectrum | High activity against Gram-negative bacteria |
| Levofloxacin | Fluoroquinolone | Broad-spectrum | Improved activity against Gram-positive bacteria |
| Moxifloxacin | Fluoroquinolone | Broad-spectrum | Enhanced activity against anaerobes |
| Delafloxacin | Fluoroquinolone | Broad-spectrum | Effective against MRSA; less resistance reported |
| Levonadifloxacin | Fluoroquinolone | Targeted (MRSA) | Active form of alalevonadifloxacin |
Uniqueness of Alalevonadifloxacin:
Alalevonadifloxacin hydrochloride represents a pharmaceutical salt form of the fluoroquinolone antibiotic alalevonadifloxacin, characterized by the empirical formula C₂₂H₂₇ClFN₃O₅ and a molecular weight of 467.9 g/mol [1]. The hydrochloride salt formation involves the addition of one equivalent of hydrochloric acid to the parent compound, resulting in a molecular weight increase of 36.4 g/mol compared to the free base form (431.5 g/mol) [2] [1].
The molecular architecture encompasses a tricyclic quinolone core system integrated with a piperidine ring substitution at the C-8 position, which is further derivatized with an L-alanine ester moiety [1]. The systematic International Union of Pure and Applied Chemistry name for the hydrochloride salt is (12S)-8-[4-[(2S)-2-aminopropanoyl]oxypiperidin-1-yl]-7-fluoro-12-methyl-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxylic acid;hydrochloride [1].
The structural complexity index of 781, as computed by advanced molecular descriptors, reflects the intricate architectural framework encompassing multiple ring systems, stereochemical centers, and functional group diversity [2] [1]. The heavy atom count of 32 atoms includes 22 carbon atoms, 1 fluorine atom, 3 nitrogen atoms, 5 oxygen atoms, and 1 chlorine atom from the hydrochloride counter-ion [1].
| Property | Alalevonadifloxacin (parent) | Alalevonadifloxacin Hydrochloride |
|---|---|---|
| Empirical Formula | C₂₂H₂₆FN₃O₅ | C₂₂H₂₇ClFN₃O₅ |
| Molecular Weight (g/mol) | 431.5 | 467.9 |
| CAS Number | 706809-20-3 | 396132-82-4 |
| PubChem CID | 16734914 | 24983857 |
| Heavy Atom Count | 31 | 32 |
| Exact Mass (Da) | 431.186 | 467.162 |
Alalevonadifloxacin hydrochloride possesses two defined atom stereocenters, establishing its stereochemical complexity and enantiopurity [2] [1]. The primary stereochemical center is located at the C-12 position within the tetrahydrobenzo[ij]quinolizine ring system, exhibiting (S)-configuration. This stereochemical designation follows the Cahn-Ingold-Prelog priority rules and is critical for the compound's biological activity [3].
The secondary chiral center resides within the L-alanine ester substituent at the C-2 position of the alanine moiety, maintaining the (2S)-configuration characteristic of the naturally occurring L-alanine amino acid [2] [1] [3]. The stereochemical notation C[C@H] in the simplified molecular-input line-entry system representation indicates the absolute configuration of these chiral centers [3].
The stereochemical integrity of both centers contributes significantly to the compound's pharmacological properties, as demonstrated in related fluoroquinolone research where stereoisomeric forms exhibit distinct biological activities [4] [5]. The diastereomeric impurity control during pharmaceutical development necessitates specialized analytical techniques, including chiral high-performance liquid chromatography methods developed specifically for alalevonadifloxacin stereoisomer separation [4].
The molecular architecture maintains rigid stereochemical constraints through the tricyclic ring system, which limits conformational flexibility around the C-12 stereocenter. The L-alanine ester moiety provides additional stereochemical definition through its inherent chirality, creating a compound with well-defined three-dimensional spatial arrangement essential for target receptor interactions [3].
| Stereochemical Element | Configuration | Structural Position | Significance |
|---|---|---|---|
| Primary Chiral Center | (12S) | Quinolone ring C-12 | Core pharmacophore stereochemistry |
| Secondary Chiral Center | (2S) | L-alanine ester | Amino acid stereochemistry |
| Total Defined Stereocenters | 2 | - | Enantiomeric purity |
| Undefined Stereocenters | 0 | - | Complete stereochemical definition |
The protonation behavior of alalevonadifloxacin hydrochloride reflects the characteristic amphoteric nature of fluoroquinolone antibiotics, possessing multiple ionizable functional groups that exhibit pH-dependent protonation states [6] [7]. The hydrochloride salt formation occurs through protonation of the most basic nitrogen atom within the molecular structure, typically the piperazine nitrogen substituent [6] [8].
Fluoroquinolone compounds demonstrate triprotic behavior with three distinct protonation centers: the carboxylate moiety at C-3, and the N-1′ and N-4′ nitrogens of the piperazine ring system [9]. The carboxylic acid group exhibits a pKa value typically ranging from 5.1 to 6.0, while the piperazine nitrogens display pKa values between 7.0 and 8.5 [7] [9]. The L-alanine amino group represents an additional potential protonation site with an expected pKa value in the 9.0-10.0 range [10].
In the hydrochloride salt form, the primary protonation occurs at the most basic piperazine nitrogen (N-1′), forming a stable ionic interaction with the chloride counter-ion [6] [8]. This protonation pattern establishes the compound in a cationic state, with the carboxylic acid group remaining predominantly neutral due to intramolecular hydrogen bonding with the neighboring carbonyl oxygen. The zwitterionic character observed in neutral pH conditions for the parent compound is modified in the salt form, where the cationic nature predominates [7].
The hydrogen bond donor count increases from 2 in the parent compound to 3 in the hydrochloride salt, reflecting the additional protonation site [1]. The hydrogen bond acceptor count remains constant at 9, indicating that the chloride ion does not significantly alter the hydrogen bonding acceptor capacity of the molecule [1].
| Ionization Site | Typical pKa Range | Protonation State in HCl Salt | Role in Salt Formation |
|---|---|---|---|
| Carboxylic acid (C-3) | 5.1-6.0 | Neutral (COOH) | Intramolecular H-bonding |
| Piperazine N-1 | 7.0-8.5 | Protonated (N⁺H) | Primary protonation site |
| Piperazine N-4 | 7.0-8.5 | Neutral (N) | Secondary protonation site |
| Amino group (alanine) | 9.0-10.0 | Protonated (NH₃⁺) | Potential protonation site |
The comparative structural analysis between alalevonadifloxacin hydrochloride and its mesylate counterpart reveals significant differences in molecular architecture, counter-ion characteristics, and resulting physicochemical properties [1] [11]. Both salt forms maintain identical parent drug structures but differ substantially in their counter-ion composition and associated molecular properties.
The mesylate salt (C₂₃H₂₉FN₃O₈S) incorporates methanesulfonate (CH₃SO₃⁻) as the counter-ion, resulting in a molecular weight of 527.6 g/mol compared to 467.9 g/mol for the hydrochloride salt [1] [11]. This represents a 59.7 g/mol difference attributable to the larger organic sulfonate counter-ion versus the simple chloride anion. The mesylate salt demonstrates a formula weight increase of 96.1 g/mol from the parent compound, significantly higher than the 36.4 g/mol increase observed with the hydrochloride salt [1] [11].
Structural complexity analysis reveals that both salts maintain identical parent drug architectural features, including the same stereochemical configuration, chiral center definitions, and core pharmacophore elements [1] [11]. The hydrogen bonding patterns differ primarily in the counter-ion interactions, where the mesylate provides multiple oxygen atoms capable of forming hydrogen bonds, potentially leading to different crystal packing arrangements and solid-state properties [12] [13].
The selection between hydrochloride and mesylate salt forms typically depends on pharmaceutical considerations including aqueous solubility, chemical stability, hygroscopicity, and manufacturability [13] [14]. Hydrochloride salts generally exhibit high aqueous solubility but may demonstrate moderate to high hygroscopicity, while mesylate salts often provide excellent chemical stability with reduced hygroscopic tendencies [13] [14]. The organic nature of the methanesulfonate counter-ion in the mesylate salt may contribute to enhanced crystalline properties and potentially improved pharmaceutical processing characteristics [14].
| Property | Hydrochloride Salt | Mesylate Salt |
|---|---|---|
| Counter-ion | Cl⁻ (Chloride) | CH₃SO₃⁻ (Methanesulfonate) |
| Molecular Weight (g/mol) | 467.9 | 527.6 |
| Formula Weight Difference | +36.4 from parent | +96.1 from parent |
| Counter-ion Characteristics | Strong acid counter-ion, monovalent | Strong acid counter-ion, organic |
| Typical Solubility Impact | Generally high aqueous solubility | High aqueous solubility |
| Hygroscopicity | Moderate to high | Lower than HCl salts |
| Chemical Stability | Good in dry conditions | Excellent stability |
| Crystalline Properties | Usually crystalline | Highly crystalline |
The industrial synthesis of Alalevonadifloxacin hydrochloride follows a multi-step synthetic pathway that begins with the preparation of the parent compound levonadifloxacin, followed by prodrug formation and subsequent salt conversion. The synthesis commences with 2-Bromo-4,5-difluoroacetylaniline as the fundamental starting material [1].
The initial synthetic sequence involves quinoline formation through Skraup-Doeber-Von Miller cyclization conditions, yielding quinoline intermediate 2 in 67% yield [1]. This intermediate undergoes catalytic hydrogenation using palladium on carbon to reduce the carbon-bromine bond, followed by treatment with platinum on carbon under hydrogenation conditions to produce tetrahydroquinoline 3 with an exceptional 97% yield [1].
Table 1: Synthesis Pathway for Alalevonadifloxacin
| Step | Intermediate/Product | Yield (%) | Key Conditions |
|---|---|---|---|
| Starting Material | 2-Bromo-4,5-difluoroacetylaniline | Starting | Raw material |
| Quinoline Formation | Quinoline 2 | 67 | Skraup-Doeber-Von Miller conditions |
| Reduction | Tetrahydroquinoline 3 | 97 | Pd/C, then Pt/C hydrogenation |
| Resolution | S-isomer 4 | 35 | L-DBTA resolution |
| Cyclization | Tricyclic acid 5 | 88 | EMME/PPA, then HCl |
| Final Coupling | Alalevonadifloxacin salt | 95 | Boc-alanine coupling, deprotection |
Stereochemical resolution represents a critical step in the synthesis, where compound 3 undergoes treatment with 2,3-di-O-benzoyl-L-tartaric acid (L-DBTA) followed by recrystallization from 60% aqueous methanol to yield the desired S-isomer 4 in 35% yield with 100% enantiomeric excess [1]. The recovered R-isomer can be racemized using methanesulfonic acid for recycling purposes [1].
The cyclization step involves treating compound 4 with diethylethoxymethylenemalonate (EMME) in polyphosphoric acid (PPA), followed by hydrochloric acid treatment to generate the tricyclic acid 5 in 88% yield [1]. The subsequent formation of the boron triacetate complex enables the nucleophilic substitution with 4-hydroxypiperidine to produce levonadifloxacin 8 [1].
The final prodrug formation involves coupling levonadifloxacin 8 with Boc-alanine, followed by deprotection of the Boc group. For hydrochloride salt formation, the resulting amine is treated with hydrochloric acid under controlled conditions to achieve salt formation with high efficiency [1]. The process typically involves pH adjustment to 4.0-6.0 range, temperature control at 15-30°C, and crystallization from acetone-water systems [2].
The L-alanine ester moiety in Alalevonadifloxacin serves as a promoiety designed to enhance oral bioavailability through improved membrane permeation and subsequent enzymatic activation to release the pharmacologically active levonadifloxacin [3] [4]. The prodrug activation follows a well-characterized pathway involving sequential enzymatic hydrolysis steps.
Table 2: L-Alanine Ester Prodrug Activation Mechanisms
| Mechanism | Enzyme System | Location | Rate Limiting |
|---|---|---|---|
| Ester Hydrolysis | Carboxylesterases | Plasma, tissues | Moderate |
| Enzymatic Cleavage | Peptidases/Aminopeptidases | Intestinal, hepatic | Variable |
| Cellular Uptake | Membrane transporters | Cell membrane | Fast |
| Active Release | Intracellular hydrolases | Intracellular | Fast |
The initial activation step involves the hydrolysis of the carboxylate ester bond by cellular proteases or esterases [3] [5]. This enzymatic cleavage typically occurs through the action of carboxylesterases present in plasma and various tissues, with the L-alanine configuration being preferentially recognized by these enzymes compared to D-alanine analogs [4] [6].
Following ester hydrolysis, the resulting carboxylate intermediate undergoes spontaneous intramolecular cyclization, leading to the formation of a transient cyclic intermediate. This mechanism has been extensively studied in related phosphoramidate prodrugs, where the L-alanyl moiety undergoes enzymatic hydrolysis followed by nucleophilic attack at the phosphorus center [3] [5].
The specificity for L-amino acid esters has been demonstrated through comparative studies showing 1.3- to 2-fold higher affinity for human peptide transporter 1 (hPEPT1) compared to D-amino acid counterparts [4]. The enzymatic activation involves multiple classes of hydrolases, including valacyclovirase-type enzymes that show broad specificity for amino acid esters, with L-proline esters demonstrating the highest specific activity (5148.4 ± 215.5 units/mg) among tested substrates [6].
The tissue distribution of activating enzymes significantly influences the prodrug's pharmacokinetic profile. Intestinal microorganisms contribute substantially to L-alanine ester hydrolysis, particularly in the hindgut region [7] [8]. Studies with salicylic acid-L-alanine conjugates demonstrated that oral pretreatment with kanamycin sulfate significantly inhibited activation, confirming the role of intestinal microorganisms in the biotransformation process [7].
The stability of L-alanine ester prodrugs varies considerably across different biological matrices. In plasma, these prodrugs typically exhibit half-lives ranging from 1.15 hours to 226 hours depending on the specific amino acid and leaving group combinations [9]. Liver homogenates demonstrate rapid and complete hydrolysis, with most L-alanine ester prodrugs being completely hydrolyzed within 0.5 hours [9].
The optimization of hydrochloride salt formation for Alalevonadifloxacin requires careful consideration of multiple physicochemical parameters to achieve optimal product quality attributes [10] [11]. Salt formation strategies focus on improving solubility, stability, and manufacturability while maintaining the desired polymorphic form and particle size distribution.
Table 3: Salt Formation Optimization Parameters
| Parameter | Optimal Range | Quality Impact |
|---|---|---|
| pH Range | 4.0-6.0 | Salt formation efficiency |
| Temperature (°C) | 15-30 | Crystal habit control |
| Crystallization Solvent | Acetone/Water | Purity and yield |
| Cooling Rate | Controlled cooling | Polymorphic control |
| Agitation | Moderate stirring | Particle size distribution |
| Seed Addition | Optional seeding | Nucleation control |
The selection of hydrochloric acid as the counterion follows established pharmaceutical principles favoring generally recognized as safe (GRAS) acids with proven regulatory acceptance [11] [12]. Hydrochloride salts typically provide enhanced aqueous solubility compared to free base forms, with the magnitude of improvement depending on the intrinsic basicity of the parent compound and the resulting pH-solubility profile [12].
pH optimization represents a critical factor in salt formation efficiency. The difference between the pKa of the basic nitrogen in Alalevonadifloxacin and the pKa of hydrochloric acid must exceed 3 units to ensure quantitative salt formation [10]. The process typically involves pH adjustment to the 4.0-6.0 range using 35% hydrochloric acid solution, with careful monitoring to prevent over-acidification that could lead to degradation [2].
Temperature control during crystallization significantly influences crystal habit and polymorphic outcome. Optimal crystallization occurs at 15-30°C, with controlled cooling from dissolution temperature to final crystallization temperature [2]. Rapid cooling can lead to amorphous precipitation or undesired polymorphic forms, while excessively slow cooling may result in large, poorly filterable crystals.
Solvent selection plays a crucial role in achieving optimal purity and yield. Acetone-water mixtures provide excellent solubility characteristics for the dissolution phase while enabling controlled precipitation during the crystallization phase [2]. The acetone content typically ranges from 60-80% v/v, with water addition serving as the antisolvent to induce crystallization.
Agitation parameters must be carefully controlled to achieve uniform supersaturation and prevent local concentration gradients that could lead to polymorphic heterogeneity. Moderate stirring rates (100-300 rpm) typically provide optimal mixing without excessive shear that could cause crystal breakage or uncontrolled nucleation [2].
Seeding strategies can be employed to enhance nucleation control and ensure consistent polymorphic outcome. When used, seed crystals of the desired polymorphic form are added at 5-10% supersaturation levels to promote controlled crystallization [2].
The establishment of Critical Quality Attributes (CQAs) for bulk Alalevonadifloxacin hydrochloride manufacturing follows Quality by Design (QbD) principles to ensure consistent product quality and regulatory compliance [13] [14]. These attributes represent measurable characteristics that directly impact drug safety, efficacy, and manufacturability.
Table 4: Critical Quality Attributes in Bulk Manufacturing
| Quality Attribute | Specification Range | Test Method |
|---|---|---|
| Chemical Identity | Confirmed by NMR/MS | ¹H NMR, MS |
| Assay (Content) | 98.0-102.0% | HPLC |
| Impurity Profile | Individual: ≤0.5%, Total: ≤2.0% | HPLC |
| Polymorphic Form | Specified polymorph | XRPD |
| Particle Size | D50: 50-200 μm | Laser diffraction |
| Moisture Content | ≤1.0% | Karl Fischer |
| Microbiological Quality | ≤10³ CFU/g | Plate count |
| Stability | Shelf life stability | ICH stability |
Chemical identity confirmation represents the primary CQA, ensuring the correct molecular structure and stereochemical configuration. Proton nuclear magnetic resonance spectroscopy provides definitive structural confirmation, with characteristic downfield shifts observed for the pyridine ring protons in the hydrochloride salt form compared to the free base [15]. Mass spectrometry provides complementary confirmation of molecular mass and fragmentation patterns.
Assay determination using High-Performance Liquid Chromatography (HPLC) ensures quantitative content within specified limits. The assay method must demonstrate specificity for the active ingredient in the presence of potential degradation products and synthetic impurities. Typical acceptance criteria for pharmaceutical bulk substances range from 98.0-102.0% of labeled content [16] [17].
Impurity profiling encompasses both process-related impurities arising from synthesis and potential degradation products. Individual impurity limits typically do not exceed 0.5%, with total impurities limited to 2.0% or less [18] [19]. The impurity profile must be thoroughly characterized and compared to safety qualification levels established during development.
Polymorphic form control ensures consistent physical properties affecting dissolution, stability, and bioavailability. X-ray powder diffraction (XRPD) provides definitive polymorphic identification and quantification of polymorphic purity. The specified polymorphic form must demonstrate optimal characteristics for the intended pharmaceutical application [13].
Particle size distribution directly influences dissolution rate, flow properties, and content uniformity in final dosage forms. Laser diffraction techniques provide accurate particle size measurement, with typical specifications defining median particle size (D50) within 50-200 μm range depending on formulation requirements [20].
Moisture content control prevents hydrolysis and maintains chemical stability. Karl Fischer titration provides specific and accurate water determination, with limits typically set at 1.0% or below based on stability studies and hygroscopicity characteristics [16].
Microbiological quality ensures absence of objectionable microorganisms that could compromise product safety. Total aerobic microbial count limits of 10³ CFU/g represent typical acceptance criteria for non-sterile bulk pharmaceutical substances [16].
Stability testing follows International Council for Harmonisation (ICH) guidelines to establish shelf life and storage conditions. Long-term stability studies at 25°C/60% relative humidity and accelerated studies at 40°C/75% relative humidity provide evidence of chemical and physical stability over the proposed shelf life [21].